Difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride
Description
Difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a difluoromethyl group, a fluorophenyl group, and an imino-oxo-lambda6-sulfane moiety, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
difluoromethyl-(4-fluorophenyl)-imino-oxo-λ6-sulfane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS.ClH/c8-5-1-3-6(4-2-5)13(11,12)7(9)10;/h1-4,7,11H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCZSAXLTNPJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=N)(=O)C(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be achieved using various reagents and catalysts. One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts, such as copper or palladium, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The imino-oxo-lambda6-sulfane moiety can interact with enzyme active sites, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Difluoromethylated Pyrazoles: These compounds share the difluoromethyl group and have similar applications in medicinal chemistry.
Fluorinated Chalcones: These compounds also contain fluorine atoms and are used in various chemical and biological studies.
Uniqueness
Difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride is a compound that has gained attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Difluoromethyl-(4-fluorophenyl)-imino-oxo-λ6-sulfane;hydrochloride
- CAS Number : 2287310-66-9
- Molecular Weight : 245.65 g/mol
- Molecular Formula : C7H6F3NOS
The compound features a difluoromethyl group, a fluorophenyl group, and an imino-oxo-lambda6-sulfane moiety, which contribute to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
- Hydrogen Bonding : The difluoromethyl group enhances the compound's capacity to form hydrogen bonds, increasing its binding affinity to target proteins.
- Enzyme Inhibition : The imino-oxo-lambda6-sulfane moiety can interact with enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for its antimicrobial properties.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Antifungal Activity
This compound has also been explored for its antifungal properties. Preliminary studies suggest that it may inhibit the growth of certain fungi, making it a candidate for further investigation in antifungal therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antioxidant Activity : A study evaluated the antioxidant capacity of the compound using the DPPH radical scavenging assay. Results indicated that it possesses notable free radical scavenging ability comparable to established antioxidants like butylated hydroxytoluene (BHT) .
- Cytotoxicity Studies : Research involving cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells demonstrated that the compound exhibits cytotoxic effects, indicating potential use in cancer therapy .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's interaction with cellular pathways could lead to apoptosis in cancer cells, providing a basis for its development as an anticancer agent.
Summary of Biological Activities
Q & A
Q. What are the critical parameters to optimize during the synthesis of Difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane hydrochloride to ensure high yield and purity?
Answer: The synthesis requires precise control of reaction temperature, solvent polarity, and reaction time. Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency, while stepwise reagent addition minimizes side reactions. Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures isolates the target compound .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the structural integrity of this compound?
Answer: ¹H, ¹³C, and ¹⁹F NMR spectroscopy confirm fluorinated aromatic and sulfoximine moieties. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies S=O and C-F bonds. HPLC with UV detection ensures >95% purity .
Q. What are the common synthetic by-products, and how can their formation be minimized?
Answer: Over-fluorination or incomplete imino-oxo coupling generates by-products. In situ IR monitoring and stoichiometric adjustments of fluorinating agents (e.g., DAST) reduce impurities. Recrystallization in dichloromethane/hexane removes hydrophobic by-products .
Q. What solvent systems are optimal for achieving high crystallinity in this compound?
Answer: Ethanol-water mixtures (7:3 v/v) yield well-defined crystals. Anhydrous DMSO is avoided due to hygroscopicity. Stability studies (40°C/75% RH) confirm shelf-life .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., unexpected NMR splitting)?
Answer: Dynamic effects (e.g., rotational barriers) or impurities may cause contradictions. Cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography (via SHELX refinement) resolves ambiguities. DFT-based computational modeling of NMR shifts provides validation .
Q. What advanced methodologies investigate the biological mechanism of action of this sulfoximine derivative?
Answer: Enzymatic inhibition assays (IC₅₀ determination) and cellular uptake studies using radiolabeled analogs elucidate target engagement. Comparative SAR studies with fluorophenyl analogs identify pharmacophoric features. SPR quantifies binding kinetics .
Q. How does X-ray crystallography using SHELX software enhance understanding of stereoelectronic properties?
Q. What kinetic strategies improve multi-step synthetic efficiency?
Answer: Microwave-assisted synthesis reduces reaction times for rate-determining steps (e.g., sulfoximine formation). Intermediate trapping (e.g., silylation) prevents degradation. PAT monitors intermediate conversions .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl analogs) impact bioactivity?
Answer: Fluorine enhances target binding via polar interactions, while chlorine’s bulkiness may hinder binding. Comparative IC₅₀ studies and molecular docking show 4-fluorophenyl derivatives have 10-fold higher potency .
Q. What protocols validate batch-to-batch consistency in large-scale synthesis?
Answer: Quality-by-design (QbD) principles monitor critical quality attributes (HPLC purity, residual solvents). Statistical analysis (PCA/PLS models) detects structural variations. Accelerated stability testing under ICH guidelines ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
